Compound Description: (5-amino-3-phenyl-1, 2, 4-triazin-6-yl)(2-(6-fluorobenzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone, also designated as compound 5c in the study, exhibited the most potent anticonvulsant activity among a series of novel (5-amino-3-substituted-1, 2, 4-triazin-6-yl) (2-(6-halo-substituted benzo[d]isoxazol-3-yl) pyrrolidin-1-yl) methanone derivatives (5a–5r). It demonstrated an ED50 value of 6.20 mg/kg (oral/rat) in the maximal electroshock (MES) test, signifying its effectiveness in preventing seizures. Furthermore, it displayed a protective index (PI = ED50/TD50) value greater than 48.38, indicating a wide safety margin. This PI value surpassed that of the standard anticonvulsant drug, phenytoin. In vitro investigations revealed that compound 5c exerts its effects by influencing sodium channels, suggesting its potential mechanism of action.
Relevance: This compound shares a structural similarity with Benzo[d]thiazol-6-yl(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone. Both compounds possess a pyrrolidin-1-ylmethanone core connected to a substituted heterocyclic ring system. The presence of the pyrrolidine ring and the methanone linker is a key structural feature common to both compounds.
Compound Description: 2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl Dihydrogen Phosphate, referred to as inhibitor 3, is a first-in-class, potent, and specific inhibitor of receptor interacting protein 2 (RIP2) kinase. It is currently in Phase 1 clinical trials for treating inflammatory diseases. This prodrug compound demonstrates high potency in binding to RIP2 kinase and effectively blocks the production of various proinflammatory cytokines in vivo and in human inflammatory bowel disease explant samples. Inhibitor 3 has favorable physicochemical and ADMET properties, predicting a low oral dose in human studies.
Relevance: While not as directly structurally similar to Benzo[d]thiazol-6-yl(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone as the previous compound, it shares a critical structural feature: a benzo[d]thiazole core. The presence of this specific heterocyclic ring system links both compounds.
Compound Description: This series of compounds (14-19) with a (E)-(4-(2-(benzo[d]thiazol-2-yl)hydrazono)methyl-2,6-diphenylpiperidin-1-yl)(phenyl)methanone core were synthesized and evaluated for their antimicrobial activity. These compounds displayed promising antibacterial activity against Bacillus cereus and Klebsiella pneumoniae and antifungal activity against Candida albicans and Aspergillus niger. Notably, bromo-substituted phenyl groups at C-2 and C-6 of the piperidine ring in compounds 17 and 18 were associated with enhanced antibacterial activity against K. pneumoniae and B. cereus. Molecular docking studies revealed that these compounds effectively bind to the active site of Ribonucleotide Reductase, providing insights into their mechanism of action.
Relevance: This series, like Inhibitor 3, shares the benzo[d]thiazole core with Benzo[d]thiazol-6-yl(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone. This core is a fundamental building block for these compounds and underscores their relatedness.
Compound Description: TG100435 is a novel, orally active, multitargeted protein tyrosine kinase inhibitor. This compound exhibits strong inhibitory activity against several Src family kinases, including Src, Lyn, Abl, Yes, Lck, and EphB4, with inhibition constants (Ki) ranging from 13 to 64 nM. TG100435 demonstrates systemic clearance values in mice, rats, and dogs and exhibits oral bioavailability varying across these species. TG100435 is primarily metabolized via oxidation, with its ethylpyrrolidine N-oxide, TG100855, being the major metabolite in humans, dogs, and rats. This N-oxide metabolite (TG100855) exhibits higher potency than the parent compound, TG100435. Flavin-containing monooxygenases are the primary enzymes involved in this biotransformation. Due to its conversion to a more potent metabolite, TG100435 could provide substantial tyrosine kinase inhibition after oral administration.
Relevance: TG100435 features a pyrrolidin-1-yl-ethoxy-phenyl moiety, which is structurally reminiscent of the pyrrolidin-1-ylmethanone core found in Benzo[d]thiazol-6-yl(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone. The presence of the pyrrolidine ring linked to an aromatic system highlights the structural similarity between these compounds.
Compound Description: This pyrazole derivative, (E)-2-((1-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazol-4-yl)methylene)hydrazinecarboximidamide, known as compound 8l in the study, emerged as a potent cytotoxic and apoptosis-promoting agent. It exhibited promising in vitro antiproliferative activity against several cancer cell lines, including triple-negative breast cancer cell line MDA-MB-231, non-triple-negative breast cancer MCF-7 cells, human hepatocarcinoma HepG2 cells, and SMMC-7721 cells. Notably, its activity against MDA-MB-231 was comparable to that of doxorubicin, a commonly used chemotherapy drug. Mechanistic studies revealed that compound 8l induces apoptosis in MDA-MB-231 cells in a concentration-dependent manner. These findings suggest its potential as an anticancer agent.
Relevance: Like other compounds discussed, this molecule shares the benzo[d]thiazol-2-yl core with Benzo[d]thiazol-6-yl(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone. This shared core structure, a benzothiazole ring, highlights their chemical relatedness.
Compound Description: Pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone, designated as compound 3s, is a multitargeted-directed ligand (MTDL). It has shown promise in the treatment of Alzheimer's disease by interacting with multiple biological targets. It exhibits potent affinity for the histamine H3 receptor (H3R) with a Ki value of 0.036 μM. Furthermore, it displays inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase-B (MAO-B) with IC50 values of 6.7 μM, 2.35 μM, and 1.6 μM, respectively. This ability to modulate various targets involved in Alzheimer's disease pathology makes compound 3s a promising lead for developing new multi-target therapies for this neurodegenerative disease.
Relevance: Similar to Benzo[d]thiazol-6-yl(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone, compound 3s possesses a pyrrolidin-1-ylmethanone core linked to a benzothiazole ring. The presence of both the pyrrolidine ring and the benzothiazole ring in both compounds signifies their close structural relationship.
N-(5-methylbenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide (2c) and N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide (2h)
Compound Description: These benzothiazole-propanamide derivatives, N-(5-methylbenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide (2c) and N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide (2h), have shown promising inhibitory activity against butyrylcholinesterase (BuChE) and monoamine oxidase-B (MAO-B). Compound 2c exhibits an IC50 value of 15.12 μM against BuChE and an inhibition rate of 60.10% against MAO-B at 100 μM. Compound 2h demonstrates an IC50 value of 12.33 μM against BuChE and an inhibition rate of 66.30% against MAO-B at 100 μM. Both compounds showed selective inhibition of MAO-B over MAO-A and were inactive against acetylcholinesterase (AChE) at 100 μM. In vitro toxicity assessments using MTT and AO/EB fluorescence staining indicated that compounds 2c and 2h were non-toxic up to 100 μM. Molecular modeling studies have demonstrated that these compounds bind effectively to the active site of BuChE, supporting their potential as therapeutic agents for neurodegenerative disorders.
Relevance: These compounds share a benzo[d]thiazole core with Benzo[d]thiazol-6-yl(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone. Furthermore, they also have a pyrrolidin-1-yl group incorporated into their structures. The presence of both the benzothiazole ring and the pyrrolidine ring connected via a short linker highlights the structural similarity between these compounds and the target compound.
Compound Description: 1-Fluoro-3-((2-((1E,3E)-4-(6-(methylamino)pyridine-3-yl)buta-1,3-dien-1-yl)benzo[d]thiazol-6-yl)oxy)propan-2-ol, labeled with fluorine-18 ([18F]PM-PBB3), is a positron emission tomography (PET) tracer developed for imaging tau pathologies in the brain. [, ] It is a second-generation tracer designed to address the limitations of its predecessor, [11C]PBB3, which exhibited rapid metabolism and a short half-life. [18F]PM-PBB3 demonstrates improved stability and a longer half-life, making it a more suitable tracer for clinical applications. Clinical studies using [18F]PM-PBB3 have indicated a potential correlation between increased oxygen extraction fraction (misery perfusion) and tau deposition in patients with atherosclerotic cerebrovascular disease. This finding suggests that cerebral hypoperfusion may be associated with tau aggregate deposition in humans.
Relevance: This compound, like several others listed, contains the core benzo[d]thiazol ring system also present in Benzo[d]thiazol-6-yl(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone. The presence of this shared core structure emphasizes their chemical relatedness. [, ]
3-[4-(6-(3-(dimethylamino)propoxy)benzo[d]oxazol-2-yl)phenoxy]-N,N-dimethylpropan-1-amine (AT791) and 6-[3-(pyrrolidin-1-yl)propoxy)-2-(4-(3-(pyrrolidin-1-yl)propoxy)phenyl]benzo[d]oxazole (E6446)
Compound Description: These two compounds, AT791 {3-[4-(6-(3-(dimethylamino)propoxy)benzo[d]oxazol-2-yl)phenoxy]-N,N-dimethylpropan-1-amine} and E6446 {6-[3-(pyrrolidin-1-yl)propoxy)-2-(4-(3-(pyrrolidin-1-yl)propoxy)phenyl]benzo[d]oxazole}, are small molecule inhibitors of Toll-like receptors 7 and 9 (TLR7 and TLR9). They interfere with TLR7 and TLR9 signaling pathways by accumulating in intracellular acidic compartments where these receptors reside. Their weak interaction with nucleic acids, particularly DNA, contributes to their inhibitory effect. E6446 has shown some efficacy in mouse lupus models, suggesting potential therapeutic applications in autoimmune diseases.
Relevance: While these compounds are benzo[d]oxazole derivatives, not benzo[d]thiazole derivatives like Benzo[d]thiazol-6-yl(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone, they are structurally related. They share the pyrrolidin-1-ylpropoxy moiety, similar to the pyrrolidine ring connected to a linker in the target compound. This similarity in structural fragments suggests a potential shared pharmacophore between these compounds and could offer insights into structure-activity relationships.
Compound Description: These compounds are antagonists of orexin receptors, involved in regulating sleep and wakefulness. 1-(5-(2-fluoro-phenyl)-2-methyl-thiazol-4-yl)-1-((S)-2-(5-phenyl-(1,3,4)oxadiazol-2-ylmethyl)-pyrrolidin-1-yl)-methanone (SB-674042) and 1-(6,8-difluoro-2-methyl-quinolin-4-yl)-3-(4-dimethylamino-phenyl)-urea (SB-408124) act as selective antagonists for orexin 1 receptor (OX1) and orexin 2 receptor (OX2), respectively. N-ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA) is a selective antagonist for OX2. These antagonists have shown efficacy in modulating spontaneous activity of dopaminergic neurons in the ventral tegmental area (VTA) of rats, suggesting their potential for treating sleep disorders.
Relevance: While their primary targets differ from Benzo[d]thiazol-6-yl(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone, they share a common structural feature: the pyrrolidin-1-ylmethanone core. This core structure is a key pharmacophore element in these compounds and highlights their structural relatedness.
Compound Description: This compound, 4-((2-(3-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)ureido)benzo[d]thiazol-6-yl)oxy)picolinamide, designated as KST016366, acts as a potent multikinase inhibitor. Derived from a previously reported RAF kinase inhibitor, KST016366 exhibits nanomolar-level inhibitory activity against various oncogenic kinases involved in tumorigenesis and angiogenesis, including Tie2, TrkA, and ABL-1 (wild-type and T315I mutant). It demonstrates remarkable broad-spectrum antiproliferative activity against a panel of 60 human cancer cell lines, with especially potent activity against leukemia K-562 and colon carcinoma KM12 cell lines (GI50 values of 51.4 nM and 19 nM, respectively). KST016366 possesses favorable pharmacokinetic properties, including oral bioavailability, making it a promising candidate for further development as an anticancer drug.
Relevance: This compound shares the benzo[d]thiazole core structure with Benzo[d]thiazol-6-yl(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone. The presence of this common structural element signifies their chemical relationship.
Compound Description: This compound, (2S,3S,4R,5R)-5-(6-(((7-bromo-2-(dimethylamino)-4-((3-methylisoxazol-5-yl)methoxy)benzo[d]oxazol-5-yl)methyl)amino)-9H-purin-9-yl)-3,4-dihydroxy-N-methyltetrahydrofuran-2-carboxamide, is a selective agonist for the A3 adenosine receptor. Developed by Muscagen Ltd. for the potential treatment of cardiac ischemia, this compound was synthesized from a modified adenosine molecule and a benzoxazole amine fragment.
Relevance: While this compound is a benzoxazole derivative, not a benzothiazole derivative like Benzo[d]thiazol-6-yl(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone, it shares the dimethylamino group substituted on an aromatic ring. This shared substituent suggests a potential overlap in structure-activity relationships and highlights their structural similarities.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.